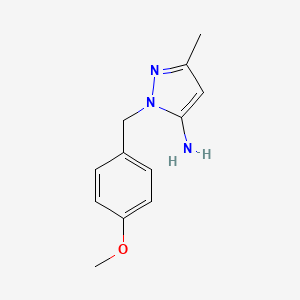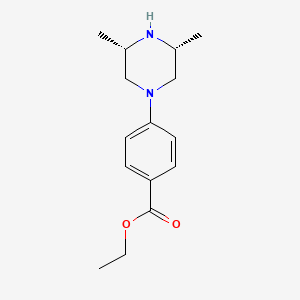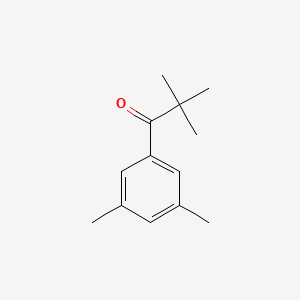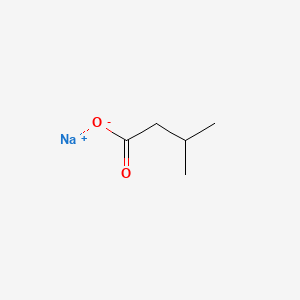
Sodium isovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium isovalerate, also known as sodium 3-methylbutanoate, is a sodium salt of isovaleric acid. It is a branched-chain alkyl carboxylate with the molecular formula C5H9NaO2. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .
作用机制
Target of Action
Sodium isovalerate, a short-chain fatty acid (SCFA), primarily targets intestinal epithelial cells (IECs) and pancreatic β-cells . It interacts with SCFA-specific receptors, namely free fatty acid receptor 2 (FFAR2) and free fatty acid receptor 3 (FFAR3) . These receptors play a crucial role in regulating insulin secretion and maintaining gut health .
Mode of Action
This compound interacts with its targets through substrate transporters like monocarboxylate transporter 1 and sodium-coupled monocarboxylate transporter 1 . These transporters facilitate the absorption of SCFAs, promoting cellular metabolism . This compound, structurally similar to γ-aminobutyric acid (GABA), can increase GABA levels across various body tissues .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes the secretion of glucagon-like peptide-1 by IECs, which helps inhibit the elevation of blood glucose . It also increases the expression of G protein-coupled receptors such as GPR41 and GPR43 . Furthermore, it inhibits histone deacetylases, participating in the regulation of the proliferation, differentiation, and function of IECs .
Result of Action
This compound has several molecular and cellular effects. It promotes intestinal barrier function, as evidenced by increased transepithelial electrical resistance (TEER) and reduced paracellular permeability in Caco-2 cell monolayer models . This activity is linked to the valerate-induced AMPK activation and tight junctions (TJs) assembly . This compound supplementation also increases GABA levels across stool, blood, and amygdala, and significantly increases H4 acetylation in the amygdala of mice .
Action Environment
Environmental factors, particularly the gut microbiome, can influence the action of this compound. The gut microbiome plays a significant role in the production of SCFAs, including this compound, through the fermentation of dietary fiber and protein . Changes in the gut microbiome composition can therefore affect the production and subsequent action of this compound .
生化分析
Biochemical Properties
Sodium isovalerate is involved in several biochemical reactions, particularly in the gut where it is produced by the fermentation of dietary fibers by gut microbiota. It interacts with various enzymes and proteins, including histone deacetylases, which it inhibits, leading to changes in gene expression . This compound also interacts with G-protein coupled receptors, influencing cellular signaling pathways . These interactions highlight the compound’s role in regulating gut health and metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In intestinal epithelial cells, it enhances barrier function by increasing transepithelial electrical resistance and reducing paracellular permeability . This effect is mediated through the activation of AMP-activated protein kinase and the assembly of tight junctions . Additionally, this compound has been found to reduce voluntary alcohol intake in mice by increasing gamma-aminobutyric acid levels and altering gene expression in the amygdala .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression . This compound also activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Furthermore, it interacts with G-protein coupled receptors, influencing various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its impact on transepithelial electrical resistance and paracellular permeability in intestinal epithelial cells is dose-dependent and can be observed within 24 to 72 hours . The stability and degradation of this compound in these settings are crucial for its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral supplementation of this compound has been shown to reduce alcohol intake and improve anxiety-like behavior without affecting overall food and water intake . In dairy calves, isovalerate supplementation has been found to improve growth performance and ruminal fermentation, with optimal effects observed at a dosage of 6 grams per calf per day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by the fermentation of dietary fibers by gut microbiota and is further metabolized by various enzymes . This compound influences metabolic flux and metabolite levels, particularly in the gut, where it plays a role in maintaining intestinal and immune homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within the body is crucial for its localization and accumulation in specific tissues, where it exerts its effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of this compound within cells influences its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium isovalerate can be synthesized through the neutralization of isovaleric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where isovaleric acid (C5H10O2) reacts with sodium hydroxide (NaOH) to form this compound and water:
C5H10O2+NaOH→C5H9NaO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. The process involves the reaction of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce isovaleric acid. The acid is subsequently neutralized with sodium hydroxide to yield this compound .
化学反应分析
Types of Reactions: Sodium isovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleraldehyde.
Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Isovaleric acid.
Reduction: Isovaleraldehyde.
Substitution: Esters and amides of isovaleric acid.
科学研究应用
Sodium isovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various esters and amides.
Biology: It is studied for its role in metabolic pathways and as a substrate for microbial fermentation.
Medicine: It is investigated for its potential therapeutic effects, including its role as a gamma-aminobutyric acid (GABA) analogue with anticonvulsant properties.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of pharmaceuticals
相似化合物的比较
Sodium butyrate: Another short-chain fatty acid salt with similar metabolic and therapeutic properties.
Sodium propionate: Used as a food preservative and has similar chemical reactivity.
Sodium valerate: Shares similar structural and functional properties but differs in chain length.
Uniqueness: Sodium isovalerate is unique due to its branched-chain structure, which imparts distinct chemical and biological properties. Its role as a GABA analogue sets it apart from other similar compounds, making it valuable in neurological research and therapy .
属性
CAS 编号 |
539-66-2 |
|---|---|
分子式 |
C5H10NaO2 |
分子量 |
125.12 g/mol |
IUPAC 名称 |
sodium;3-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7); |
InChI 键 |
XBINCBYSUADRLY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)[O-].[Na+] |
规范 SMILES |
CC(C)CC(=O)O.[Na] |
| 539-66-2 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


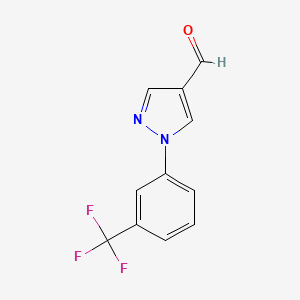
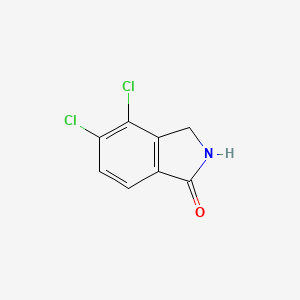
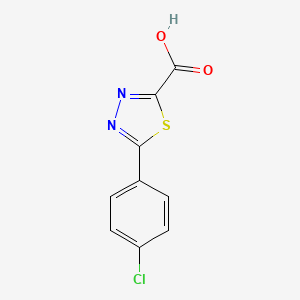
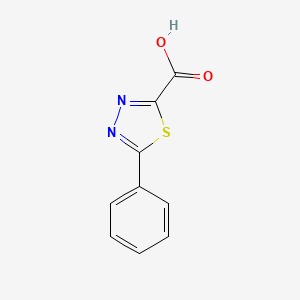
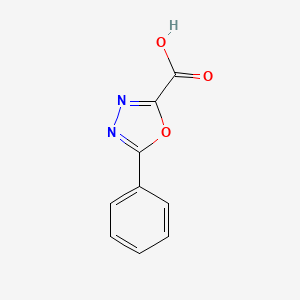
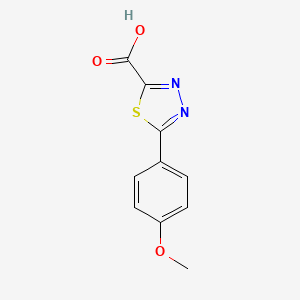
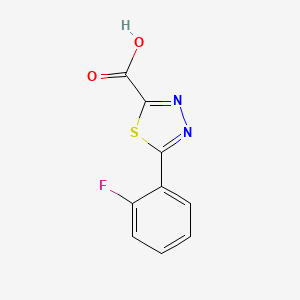
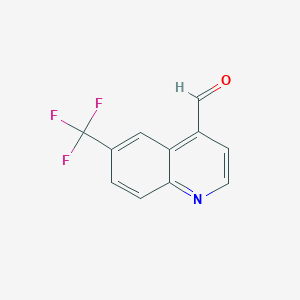
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
